REACTION_CXSMILES
|
CC1C=C(C)C=C(C)C=1O.[OH-].[Na+].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1O.[C:22]1([NH:28]C(=O)CCl)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O.C1(C)C=CC=CC=1.CN(C)C=O>[C:22]1([NH:28][C:15]2[C:14]([Cl:13])=[CH:19][CH:18]=[CH:17][C:16]=2[Cl:20])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2|
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(CCl)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The toluene recovered
|
Type
|
TEMPERATURE
|
Details
|
from heating
|
Type
|
ADDITION
|
Details
|
was mixed with 139 ml of N,N-dimethylformamide
|
Type
|
CUSTOM
|
Details
|
to obtain a N,N-dimethylformamide solution
|
Type
|
TEMPERATURE
|
Details
|
refluxed in a oil bath at 140°-150° C. for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The toluene was recovered from the reflux
|
Type
|
ADDITION
|
Details
|
mixed with the above N,N-dimethylformamide solution
|
Type
|
CUSTOM
|
Details
|
reacted for 3 h
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Recovering N,N-dimethylformamide from the reacted mixture with distillation under reduced pressure (145°-150° C., 8 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |